Dutasteride Impurity L
Description
Process-Related Genesis during Dutasteride (B1684494) Synthesis
Process-related impurities are chemical substances that form during the synthesis of the active pharmaceutical ingredient (API). Their presence and quantity are highly dependent on the chosen synthetic route.
The purity of starting materials is paramount for controlling impurities in the final product. For instance, the synthesis of dutasteride often starts from 3-oxo-4-aza-5α-androstane-17β-carboxylic acid. If this starting material contains its corresponding dihydro-analogue (4-aza-5α-androstane-3-one-17β-carboxylic acid), this impurity can be carried through the synthetic steps to yield Dihydro-Dutasteride. ingentaconnect.comgoogle.com Similarly, the presence of the 5β-isomer in the starting material can lead to the formation of the corresponding β-isomer of dutasteride in the final product. ingentaconnect.com
The reagents used in synthesis are also a primary source of impurities. A key step in many dutasteride syntheses is the introduction of a double bond in the A-ring of the steroid nucleus, a dehydrogenation reaction often accomplished using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in conjunction with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). rasayanjournal.co.in The use of such strong oxidizing agents can lead to "over-oxidation," creating additional, unintended double bonds in the steroid structure and resulting in various dehydrogenated impurities. ingentaconnect.comgoogle.com
Several side reactions can occur during the multi-step synthesis of dutasteride. Incomplete dehydrogenation is a common issue, leading to the presence of dihydro-dutasteride, where the C1-C2 double bond is absent. ingentaconnect.com Conversely, excessive oxidation by agents like DDQ can result in impurities with extra double bonds, such as the 1,5-diene impurity. rasayanjournal.co.in Another documented side reaction involves the solvent; for example, if methanol (B129727) is used for washing or purification, it can react with activated forms of the carboxylic acid intermediate to produce a methyl ester impurity. google.com
Reaction conditions must be meticulously controlled to minimize impurity formation. Temperature is a critical parameter; for example, the Ullmann condensation reaction used in some synthetic routes to couple the azasteroid nucleus with 2,5-bis(trifluoromethyl)aniline (B140203) is often conducted at high temperatures (e.g., 140–150 °C), which can promote side reactions. rasayanjournal.co.in The choice of solvent system is also crucial. A particular solvent may favor the formation of one impurity over another or may be difficult to remove, leading to subsequent side reactions in later steps. The pH of the reaction mixture can also influence reaction pathways and the stability of intermediates.
Degradation Pathways Leading to Dutasteride
Degradation impurities are formed when the drug substance breaks down under various stress conditions such as exposure to acid, base, light, heat, or oxidizing agents.
Forced degradation studies show that dutasteride is susceptible to oxidative degradation, although generally to a lesser extent than to hydrolysis. researchgate.net Exposure to oxidizing agents like hydrogen peroxide (H₂O₂) can lead to the formation of various degradation products. researchgate.netjocpr.comoalib.comscispace.com Under oxidative stress (30% H₂O₂), multiple degradants can be formed. scispace.com While the specific structures of all oxidative degradants are not always fully elucidated in general studies, N-oxidation and hydroxylation of the steroid skeleton are common pathways for such molecules.
| Stress Condition | Observation | Reference |
| Acid Hydrolysis (e.g., 0.1 N HCl, heat) | Significant degradation | jocpr.com |
| Base Hydrolysis (e.g., 0.1 N NaOH, heat) | Significant degradation | jocpr.com |
| Oxidative (e.g., H₂O₂, heat) | Degradation occurs, forms multiple products | researchgate.netscispace.com |
| Thermal (Dry Heat) | Generally stable, minor degradation | researchgate.net |
| Photolytic | Generally stable | researchgate.net |
This table presents a generalized summary of dutasteride's stability based on multiple studies. The extent of degradation can vary based on the specific conditions (concentration, temperature, duration).
Dutasteride demonstrates significant degradation under both acidic and basic hydrolytic conditions, particularly when heated. researchgate.netjocpr.comoalib.com Under acidic hydrolysis, one of the major degradation pathways is the cleavage of the amide bond, which would yield 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid and 2,5-bis(trifluoromethyl)aniline. Another product identified from acid hydrolysis is a dehydrogenation product. ijpsr.comresearchgate.net In alkaline conditions, a di-sodium adduct has also been reported as a degradation product. ijpsr.comresearchgate.net The drug is comparatively stable in neutral hydrolytic conditions at room temperature. jocpr.com
Structure
3D Structure
Properties
CAS No. |
1365545-48-7 |
|---|---|
Molecular Formula |
C26H26F6N2O2 |
Molecular Weight |
512.5 g/mol |
IUPAC Name |
(1S,3aS,3bS,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-11a-methyl-7-oxo-2,3,3a,3b,4,5,6,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C26H26F6N2O2/c1-24-11-10-14-15(3-8-20-16(14)4-9-22(35)33-20)17(24)6-7-19(24)23(36)34-21-12-13(25(27,28)29)2-5-18(21)26(30,31)32/h2,4-5,9,12,14-15,17,19H,3,6-8,10-11H2,1H3,(H,33,35)(H,34,36)/t14-,15+,17-,19+,24-/m0/s1 |
InChI Key |
CTNHFYMGIWYKRI-HUFDCIJMSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5=C3C=CC(=O)N5 |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5=C3C=CC(=O)N5 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Mechanistic Pathways of Formation for Dutasteride Impurity L
Degradation Pathways Leading to Dutasteride (B1684494) Impurity L
Photolytic Degradation Studies and Wavelength Specificity
General studies on Dutasteride have yielded varied results regarding its photostability. Some research indicates that Dutasteride is susceptible to degradation upon exposure to UV radiation or light. clearsynth.comirjmets.com For instance, one study highlighted that both Dutasteride and Tamsulosin HCl showed degradation under photolytic conditions and in the presence of UV radiation. clearsynth.com Another study noted that the order of degradation for a combination product was oxidative > photolytic > thermal > base > acidic degradation.
Conversely, other stability-indicating method development studies have reported Dutasteride to be stable under photolytic stress. researchgate.net A specific investigation into the direct photolysis of benzotrifluoride (B45747) derivatives found Dutasteride to be photostable under their experimental conditions, with no resulting fluoride (B91410) production. acs.org
Crucially, none of these studies explicitly identify "Dutasteride Impurity L" as a resulting degradant, nor do they provide data on the specific wavelengths of light that might trigger its formation. Without a defined chemical structure for Impurity L, linking it to a specific photolytic reaction mechanism is not possible.
Isomerization Phenomena and this compound Formation
Isomerization is a significant pathway for the formation of certain impurities in Dutasteride, where the chemical formula remains the same but the spatial arrangement of atoms changes. drjcrbio.com Several isomeric impurities of Dutasteride have been identified and characterized in research, including a beta-isomer (a 5β-H isomer) and a 17-alpha-epimer (also known as Dutasteride EP Impurity E). tlcpharma.comiosrjournals.orgresearchgate.netchemicea.com The formation of the 5β-H isomer, for example, can occur during the hydrogenation reduction step in the synthesis of Dutasteride. google.com
However, this compound cannot be formed through a simple isomerization process. The molecular formula of Dutasteride is C₂₇H₃₀F₆N₂O₂, whereas the molecular formula for Impurity L is C₂₆H₂₆F₆N₂O₂. tlcstandards.comtlcstandards.com This difference in chemical formula (a loss of CH₄) demonstrates that Impurity L is a degradation product and not a direct isomer of the parent drug. Therefore, while isomerization is a valid mechanism for other Dutasteride impurities, it is not the pathway that leads to the formation of Impurity L. The specific degradative pathway that results in the structure of Impurity L has not been elucidated in the available literature.
Table 2: Comparison of Molecular Formulas
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
|---|---|---|---|
| Dutasteride | C₂₇H₃₀F₆N₂O₂ | 528.54 | tlcstandards.com |
| This compound | C₂₆H₂₆F₆N₂O₂ | 512.50 | tlcstandards.comtlcstandards.com |
| Dutasteride Beta-Isomer | C₂₇H₃₀F₆N₂O₂ | 528.54 | drjcrbio.com |
Synthesis and Isolation Strategies for Dutasteride Impurity L for Research Purposes
Chemical Synthesis Approaches for Reference Standard Generation
The availability of a well-characterized reference standard for Dutasteride (B1684494) Impurity L is a prerequisite for its effective monitoring during the manufacturing of Dutasteride. Chemical synthesis provides a direct and reliable method for obtaining this standard in sufficient quantities for research and analytical purposes.
Development of Specific Synthetic Routes for Impurity L
Dutasteride Impurity L is chemically identified as the α-isomer of Dutasteride, with the systematic name 17α-N-[2,5-bis(trifluoromethyl)phenyl]carbamoyl-4-aza-5α-androst-1-ene-3-one. iosrjournals.org Its synthesis involves a multi-step process that intentionally generates the α-isomer, often alongside the desired β-isomer (Dutasteride).
A documented synthetic pathway commences with 3-oxo-4-aza-5α-androstane-17β-carboxylic acid. iosrjournals.org The key steps in this synthesis are outlined below:
Activation of the Carboxylic Acid: The starting material is heated in toluene (B28343) under azeotropic reflux. After cooling, pyridine (B92270) and thionyl chloride are added under a nitrogen atmosphere. This step converts the carboxylic acid into a more reactive acid chloride intermediate. iosrjournals.org
Amidation: Ammonia (B1221849) gas is subsequently passed through the reaction mixture. This results in the formation of the corresponding carboxamide. iosrjournals.org
Coupling Reaction: The obtained solid is then reacted in xylene with potassium carbonate, copper powder, and 2,5-bis(trifluoromethyl)iodobenzene. The mixture is heated to approximately 140°C with vigorous stirring for an extended period (around 55 hours). This Ullmann condensation-type reaction couples the trifluoromethylphenyl group to the amide, yielding a mixture of the α and β isomers of Dutasteride. iosrjournals.org
This synthetic approach deliberately produces a mixture containing the desired Impurity L, which can then be subjected to purification for isolation of the pure α-isomer. iosrjournals.org
Optimization of Synthetic Conditions for Targeted Impurity L Yields
While the primary goal in the commercial synthesis of Dutasteride is to minimize the formation of all impurities, including Impurity L, the objective in generating a reference standard is to maximize its yield. The optimization of the synthetic conditions described above can be tailored to favor the formation of the α-isomer. Key parameters that can be adjusted include reaction temperature, reaction time, and the specific ratios of reagents and catalysts. For instance, variations in the coupling reaction conditions, such as the type of copper catalyst and the solvent system, could potentially influence the isomeric ratio of the final product. However, detailed studies focusing solely on maximizing the yield of Impurity L are not extensively reported in the public domain, as the focus is typically on its minimization in the final API.
Isolation Techniques from Complex Matrices
Following the synthesis, which typically results in a mixture of isomers and other process-related impurities, effective isolation techniques are crucial to obtain this compound with a high degree of purity.
Preparative Chromatography Methodologies (e.g., Preparative HPLC, Flash Chromatography)
Preparative High-Performance Liquid Chromatography (prep-HPLC) stands out as a powerful and widely used technique for the isolation and purification of this compound from the synthetic mixture. iosrjournals.org This method offers high resolution, allowing for the effective separation of the α-isomer from the β-isomer and other closely related impurities.
A reported prep-HPLC method for the isolation of the α-isomer of Dutasteride employs a normal phase chromatographic technique. iosrjournals.org The specific conditions for a successful separation are detailed in the table below:
| Parameter | Condition |
| Column | Inertsil C-18, 4.6mm x 25cm x 5µ |
| Mobile Phase | Acetonitrile (B52724) (ACN): Water = 55: 45 (Isocratic) |
| Flow Rate | 1.0 ml/min |
| Detection Wavelength | 215 nm |
| Temperature | Room Temperature |
| Table 1: Preparative HPLC Conditions for Isolation of this compound iosrjournals.org |
Using such a method, the isomeric impurity can be successfully separated and collected. iosrjournals.org The purity of the isolated fraction can be subsequently confirmed using analytical HPLC, with reports indicating a purity of 99.119% can be achieved. iosrjournals.org Flash chromatography can also be employed as an initial purification step to remove more distinct impurities before the final high-resolution purification by preparative HPLC. iosrjournals.org
Recrystallization and Other Purification Strategies
While preparative chromatography is highly effective, recrystallization can be a valuable complementary or alternative purification strategy. The success of recrystallization depends on the differential solubility of the desired impurity and the other components of the mixture in a specific solvent or solvent system. By carefully selecting the solvent and controlling the temperature, it is possible to selectively crystallize this compound, thereby enriching its concentration and removing soluble impurities. However, due to the similar chemical structures of the α and β isomers, achieving high purity through recrystallization alone can be challenging, and it is often used in conjunction with chromatographic methods.
Characterization Techniques for Structural Elucidation of Isolated Impurity L
Once isolated, the definitive structural confirmation of this compound is accomplished through a combination of spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and functional groups.
The characterization of the isolated α-isomer of Dutasteride has been reported using the following techniques: iosrjournals.org
Mass Spectrometry (MS): LC-MS/MS analysis is used to determine the molecular weight of the impurity. For the α-isomer, the molecular ion is observed at m/z = 529.4 (M+1), which is identical to that of Dutasteride, confirming its isomeric nature. iosrjournals.org
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. The presence of two carbonyl groups is indicated by characteristic peaks at 1683 cm⁻¹ and 1607 cm⁻¹. iosrjournals.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful techniques for the detailed structural elucidation of organic molecules. By comparing the NMR spectra of the isolated impurity with that of Dutasteride, the specific structural differences can be identified, confirming the α-configuration at the 17-position. iosrjournals.org
The following tables summarize the key ¹H NMR and ¹³C NMR spectral data that differentiate this compound (α-isomer) from Dutasteride (β-isomer).
| Proton (¹H) | Dutasteride (β-isomer) δ (ppm) | This compound (α-isomer) δ (ppm) |
| C-1 | 6.81 | 6.82 |
| C-2 | 5.83 | 5.84 |
| NH (Amide) | 8.87 | 8.89 |
| Table 2: Comparative ¹H NMR Spectral Data iosrjournals.org |
| Carbon (¹³C) | Dutasteride (β-isomer) δ (ppm) | This compound (α-isomer) δ (ppm) |
| C-1 | 152.9 | 152.8 |
| C-2 | 122.9 | 122.8 |
| C-3 (C=O) | 167.3 | 167.2 |
| C-17 (C=O) | 170.1 | 170.0 |
| Table 3: Comparative ¹³C NMR Spectral Data iosrjournals.org |
The subtle but distinct differences in the chemical shifts observed in the NMR spectra provide conclusive evidence for the structural identity of the isolated this compound. iosrjournals.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (¹H-NMR, ¹³C-NMR)
Detailed ¹H-NMR and ¹³C-NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal assignments for this compound (CAS 1365545-48-7), are not available in published scientific literature. While extensive NMR data exists for other dutasteride isomers and impurities, this information is not applicable to Impurity L. iosrjournals.orgingentaconnect.com A complete structural elucidation using NMR would require the analysis of the actual compound.
Mass Spectrometry (MS and MS/MS) for Molecular Information and Fragmentation Analysis
While the molecular weight of this compound is known to be approximately 512.5 g/mol , specific mass spectrometry (MS) and tandem mass spectrometry (MS/MS) data are not publicly documented. tlcstandards.com Detailed analysis, including the exact mass of the molecular ion ([M+H]⁺) and the fragmentation patterns, which are crucial for confirming the molecular structure and identifying its constituent parts, could not be located in the reviewed literature. For comparison, other impurities show distinct molecular ions, such as m/z 529.4 for an isomer and m/z 508 for a desmethyl impurity. iosrjournals.orgingentaconnect.com
Infrared (IR) Spectroscopy for Functional Group Identification
Published IR spectra providing the characteristic absorption frequencies (in cm⁻¹) for the functional groups present in this compound are unavailable. This analysis is essential for identifying key structural features, such as carbonyl (C=O) groups, amine (N-H) bonds, and carbon-fluorine (C-F) bonds. Although IR spectra for dutasteride and its other impurities have been published, showing characteristic peaks around 1683 and 1607 cm⁻¹ for carbonyl groups, this data cannot be attributed to Impurity L without direct analysis. iosrjournals.orgresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy in Degradation Monitoring
There is no specific information in the scientific literature regarding the use of UV-Vis spectroscopy for monitoring the degradation of this compound, nor are its specific absorption maxima (λmax) documented. UV-Vis spectroscopy is a common technique for quantitative analysis and stability studies in pharmaceuticals. For dutasteride itself and its degradation products under stress conditions, detection wavelengths such as 210 nm and 248 nm have been utilized in HPLC methods, but these parameters are not confirmed for Impurity L. ingentaconnect.com
The creation of a detailed and scientifically accurate article focusing solely on this compound, as per the requested outline, is not feasible due to the lack of specific, publicly available analytical data (NMR, MS, IR, and UV-Vis). The information required for a thorough discussion and the generation of data tables is proprietary to the manufacturers or has not been published in peer-reviewed journals or patents accessible through comprehensive searches.
Advanced Analytical Methodologies for Detection and Quantification of Dutasteride Impurity L
Chromatographic Techniques for Separation and Analysis
Chromatography is the cornerstone of impurity analysis in the pharmaceutical industry, providing the necessary separating power to resolve complex mixtures. For Dutasteride (B1684494) Impurity L, a range of chromatographic techniques, from conventional HPLC to modern UHPLC and classic TLC, are utilized.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Impurity L
The development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is fundamental for the accurate quantification of Dutasteride Impurity L. japsonline.com The primary objective is to achieve a clear separation between the main Dutasteride peak and the peak corresponding to Impurity L, as well as other potential impurities. ijrpc.com
Method development typically begins with the selection of a suitable stationary phase, most commonly a reversed-phase column such as a C18. japsonline.comingentaconnect.comthermofisher.com The process involves optimizing the mobile phase composition, which often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). ingentaconnect.comukaazpublications.com A gradient elution is frequently employed to ensure the effective separation of all related substances. ijrpc.comingentaconnect.com
Once developed, the method must be rigorously validated according to International Conference on Harmonisation (ICH) guidelines. japsonline.comijrpc.com This validation process confirms the method's suitability for its intended purpose and includes the following parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other impurities and excipients. ijrpc.com
Linearity: Establishing a linear relationship between the concentration of Impurity L and the detector response over a specified range. japsonline.comijrpc.com Studies have shown linearity for dutasteride and its impurities in ranges such as 0.4 µg/mL to 7.6 µg/mL. ijrpc.com
Precision: The closeness of agreement between a series of measurements, assessed at levels of repeatability (intra-assay precision) and intermediate precision. japsonline.comijrpc.com Relative standard deviation values of less than 10% are typically required for impurity precision. ijrpc.com
Accuracy: The proximity of the test results obtained by the method to the true value, often determined by recovery studies. japsonline.comijrpc.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of Impurity L that can be reliably detected and quantified, respectively. japsonline.com For related impurities of dutasteride, LOQ levels can be as low as approximately 0.4 µg/mL. ijrpc.com
Robustness: The method's capacity to remain unaffected by small, deliberate variations in chromatographic conditions, such as changes in flow rate or mobile phase composition. japsonline.com
Table 1: Example of HPLC Method Parameters for Dutasteride Impurity Analysis
| Parameter | Condition | Source(s) |
| Stationary Phase | Inertsil ODS-3, 250 mm × 4.6 mm, 3 µm particle size | ijrpc.com |
| Mobile Phase A | 0.42% perchloric acid buffer: acetonitrile: methanol (B129727) (40:10:50 v/v/v) | ijrpc.com |
| Mobile Phase B | Acetonitrile: water (90:10 v/v) | ijrpc.com |
| Elution Mode | Gradient | ijrpc.com |
| Flow Rate | 1.0 mL/min | ijrpc.com |
| Detection | UV at 210 nm | ingentaconnect.com |
| Column Temperature | 30 °C | google.com |
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in speed, resolution, and sensitivity. researchgate.net By utilizing columns packed with sub-2 µm particles, UHPLC systems can operate at higher pressures, leading to much faster analysis times without sacrificing separation efficiency. scirp.org
For the analysis of this compound, a UHPLC method provides enhanced resolution, which is particularly beneficial for separating it from other closely eluting process impurities or degradants. ukaazpublications.comresearchgate.net This high resolving power is critical for ensuring the purity of the active pharmaceutical ingredient. researchgate.net The development of a UHPLC method follows similar principles to HPLC but is tailored to the specific capabilities of the UHPLC system, often starting with an isocratic elution to approximate the separation of impurities. ukaazpublications.com
Stationary Phase and Mobile Phase Optimization for Impurity L Separation
The success of any chromatographic separation hinges on the careful selection and optimization of the stationary and mobile phases. ukaazpublications.com For this compound, achieving optimal separation requires a systematic approach to find the ideal combination of these two components.
Stationary Phase: The most common choice for dutasteride and its impurities is a reversed-phase C18 (octadecylsilane) column. ingentaconnect.comgoogle.com However, other stationary phases, such as phenyl columns, may be explored to achieve different selectivity for challenging separations. scirp.org In some cases, normal-phase chromatography using a silica (B1680970) gel stationary phase is employed, which is effective for separating isomers. iosrjournals.org
Mobile Phase: Optimization of the mobile phase is a critical step. For reversed-phase HPLC, this involves adjusting the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. researchgate.netresearchgate.net The pH of the buffer is another crucial parameter that can be modified to alter the retention time and peak shape of ionizable impurities. ukaazpublications.com For normal-phase separations, non-polar solvents like n-hexane are mixed with a polar solvent such as isopropanol (B130326). google.com For example, a mobile phase of n-hexane and isopropanol in a 95:5 ratio has been used effectively. google.com The goal is to find a composition that provides a resolution of greater than 1.5 between the impurity peak and the main dutasteride peak. google.com
Thin-Layer Chromatography (TLC) Densitometry for Impurity Profiling
Thin-Layer Chromatography (TLC) is a valuable and cost-effective technique for impurity profiling. researchgate.net When coupled with a densitometer, it allows for quantitative analysis. scispace.commitwpu.edu.in A stability-indicating TLC-densitometry method can be developed to separate Dutasteride from its impurities, including Impurity L. researchgate.netoalib.com
The method typically involves using aluminum plates pre-coated with silica gel 60F254 as the stationary phase. researchgate.netmitwpu.edu.in The separation is achieved by developing the plate in a chamber containing an optimized mobile phase. Various solvent systems have been explored, such as mixtures of toluene (B28343), methanol, and triethylamine (B128534) (9:2:1, v/v/v) or ethyl acetate, methanol, hexane, and ammonia (B1221849) (90:5:3:2, by volume). scispace.comekb.eg After development, the plate is scanned with a densitometer at a specific wavelength (e.g., 244 nm or 274 nm) to quantify the separated spots. researchgate.netscispace.com The method can be validated for linearity, precision, and accuracy, making it a reliable tool for routine quality control. mitwpu.edu.inoalib.com
Table 2: Typical TLC-Densitometry Method Parameters
| Parameter | Condition | Source(s) |
| Stationary Phase | Aluminum plates pre-coated with silica gel 60F254 | researchgate.netmitwpu.edu.in |
| Mobile Phase | Toluene: Methanol: Triethylamine (9:2:1, v/v/v) | scispace.comoalib.com |
| Detection Mode | Densitometric analysis in absorbance mode | researchgate.netscispace.com |
| Wavelength | 274 nm | scispace.comoalib.com |
| Rf Value (Duta) | 0.71 ± 0.01 | scispace.comoalib.com |
Method Validation Parameters for Impurity L Quantification
Once a suitable chromatographic method for this compound has been developed, it must be rigorously validated to ensure its performance is reliable for its intended purpose, in accordance with International Council for Harmonisation (ICH) guidelines. ijrpc.comjapsonline.comijcrt.org Validation demonstrates that the method is suitable for routine quality control analysis. ijrpc.com The validation process encompasses several key parameters. ijcrt.orgresearchgate.net
Specificity, Selectivity, and Peak Purity Assessment
Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components. ijpsr.comanveshanaindia.com
Specificity and Selectivity: To demonstrate specificity, the method must show that there is no interference at the retention time of this compound from the main dutasteride peak, other known impurities, or placebo components. ijrpc.comijpsr.com This is often confirmed by injecting individual solutions of these components. Forced degradation studies are also a critical part of establishing specificity for a stability-indicating method. ijrpc.comsamipubco.com By subjecting the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light), it can be demonstrated that the impurity peak is well-resolved from any resulting degradation products. ijrpc.comorientjchem.org
Peak Purity Assessment: Peak purity analysis is essential to confirm that the chromatographic peak corresponding to Impurity L is homogenous and not co-eluting with other components. ijrpc.comsamipubco.com This is commonly performed using a Photodiode Array (PDA) detector, which acquires UV spectra across the entire peak. ingentaconnect.com The peak is considered pure if the spectra within the peak are consistent. In cases where impurities have similar UV spectra to the main component, alternative techniques such as analysis under orthogonal chromatographic conditions (e.g., different column chemistry or mobile phase pH) or the use of mass spectral data can provide a more definitive assessment of peak purity. chromatographyonline.com
Linearity, Sensitivity (LOD, LOQ), and Range Determination
Linearity and Range: Linearity demonstrates the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ijpsr.com For an impurity like this compound, the linearity range is typically established from the limit of quantification (LOQ) to at least 150% of the specification level for that impurity. ijrpc.com A linear relationship is generally confirmed by a correlation coefficient (R²) value of ≥ 0.99. researchgate.netorientjchem.org
Sensitivity (LOD, LOQ): The sensitivity of the method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ).
LOD: The lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. ijpsr.com
LOQ: The lowest concentration of the analyte that can be quantitatively determined with suitable precision and accuracy. ijpsr.com
These values are often calculated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve, using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S). researchgate.netekb.eg The LOQ must be below the reporting threshold for the impurity. ijrpc.com
Below is a table of representative data for dutasteride and its impurities from various analytical methods.
| Parameter | Dutasteride | Dutasteride Impurities | Reference |
| Linearity Range (µg/mL) | 0.5 - 15 | 0.05 - 3 | samipubco.comresearchgate.net |
| 10 - 22 | researchgate.net | ||
| LOD (µg/mL) | 0.038 | 0.05 (general) | samipubco.comresearchgate.net |
| 5.27 | 1.151 (Tamsulosin impurity) | researchgate.netijpsr.com | |
| LOQ (µg/mL) | 0.11 | 0.15 (general) | samipubco.comresearchgate.net |
| 10.98 | 3.593 (Tamsulosin impurity) | researchgate.netijpsr.com | |
| Correlation Coefficient (R²) | > 0.999 | > 0.999 | samipubco.comresearchgate.net |
Accuracy, Precision (Repeatability, Intermediate Precision), and Robustness Studies
Accuracy: Accuracy reflects the closeness of the test results to the true value. It is typically assessed by performing recovery studies, where a known amount of the Impurity L reference standard is spiked into the sample matrix at multiple concentration levels (e.g., three levels, such as LOQ, 100%, and 150% of the specification limit, in triplicate). ijrpc.comresearchgate.netekb.eg The percentage recovery is then calculated. Acceptance criteria for recovery are often in the range of 85% to 115%. ijrpc.com
Precision: Precision expresses the degree of scatter between a series of measurements from the same homogeneous sample. anveshanaindia.com
Repeatability (Intra-assay Precision): This measures the precision over a short interval of time with the same analyst, equipment, and reagents. It is typically assessed by analyzing a minimum of six replicate samples. japsonline.comijpsr.com
Intermediate Precision: This demonstrates the reliability of the method within the same laboratory but under different conditions, such as on different days, with different analysts, or using different equipment or columns. ijrpc.com The precision is expressed as the Relative Standard Deviation (%RSD), which should be within acceptable limits (typically NMT 2.0% for drug assays, but may be higher for low-level impurities). ijpsr.com
Robustness: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage. ijcrt.orgijpbs.com For an HPLC method, these variations might include changes in mobile phase composition, pH, flow rate, and column temperature. japsonline.comresearchgate.net The system suitability parameters are checked after each modification, and the %RSD of the results should remain within acceptable limits. researchgate.net
The following table summarizes typical validation parameters and acceptance criteria.
| Validation Parameter | Typical Study Approach | Common Acceptance Criteria | Reference |
| Accuracy | Recovery study at 3 concentration levels (n=3) | 85-115% recovery at impurity levels | ijrpc.comorientjchem.org |
| Precision (Repeatability) | 6 replicate injections of the same sample | %RSD ≤ 15% at LOQ, ≤ 10% at higher levels | ijrpc.comijpsr.com |
| Precision (Intermediate) | Analysis on different days, with different analysts/equipment | %RSD within acceptable limits (e.g., < 10%) | ijrpc.com |
| Robustness | Deliberate small changes to flow rate, mobile phase ratio, pH, etc. | System suitability parameters pass; %RSD is low | orientjchem.orgijpbs.com |
Strategies for Control and Mitigation of Dutasteride Impurity L in Pharmaceutical Manufacturing
Process Optimization for Minimizing Impurity L Formation
The formation of Dutasteride (B1684494) Impurity L can be minimized through rigorous process optimization, focusing on the control of critical process parameters and the application of advanced monitoring technologies.
Control of Critical Process Parameters (CPPs) in Synthesis
The synthesis of Dutasteride involves multiple stages, and the control of critical process parameters (CPPs) is paramount to minimize the formation of Impurity L. geneesmiddeleninformatiebank.nl Research into the synthesis of dutasteride has identified several factors that can influence the impurity profile. researchgate.netnih.gov For instance, the reaction conditions during the amidation step are crucial. google.com
Key parameters that require strict control include:
Temperature: Performing reactions at specific temperature ranges, such as -30 to 0°C, can minimize side reactions like thermal disproportionation that may lead to impurity formation. google.com
Solvent Selection: The choice of solvent can significantly impact reaction kinetics and impurity profiles. google.com
Reagent Stoichiometry: The molar ratio of reactants, such as 2,5-bis(trifluoromethyl)phenylamine, should be carefully controlled to optimize the formation of the desired product and reduce unreacted starting materials. google.com
Catalyst Addition: The timing and method of adding catalysts, like Lewis acids, can influence the reaction pathway. google.com
Process development studies often employ techniques like High-Performance Liquid Chromatography (HPLC) to monitor the reaction and identify the impact of varying these parameters on the impurity profile. google.com By carefully controlling these CPPs, manufacturers can ensure a more consistent and pure product, reducing the levels of Dutasteride Impurity L.
Table 1: Critical Process Parameters and their Impact on Impurity L Formation
| Critical Process Parameter (CPP) | Impact on Impurity L Formation | Control Strategy |
|---|---|---|
| Reaction Temperature | Sub-optimal temperatures can lead to side reactions and increased impurity levels. google.com | Maintain strict temperature control within the validated range. google.com |
| Reagent Concentration | Incorrect stoichiometry can result in incomplete reactions and the formation of process-related impurities. google.com | Precise measurement and control of all raw material inputs. google.com |
| Reaction Time | Insufficient or excessive reaction times can lead to the formation of degradation products or by-products. | Monitor reaction completion using in-process controls. |
| pH | Variations in pH can affect reaction kinetics and the stability of intermediates. ukaazpublications.com | Continuous pH monitoring and adjustment as required. ukaazpublications.com |
Application of Process Analytical Technology (PAT) for Real-time Monitoring
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. mt.com The implementation of PAT tools allows for real-time or near-real-time monitoring of CPPs, enabling proactive control of the manufacturing process to minimize the formation of impurities like this compound. mt.comdrreddys.comnih.gov
Common PAT tools applicable to Dutasteride manufacturing include:
In-line Spectroscopy (e.g., NIR, Raman): These techniques can provide real-time information on the chemical composition and physical properties of the reaction mixture without the need for sampling. mt.comdrreddys.com
Chromatography (e.g., in-line HPLC/UPLC): Allows for the continuous monitoring of the reaction progress and the formation of impurities. drreddys.com
By integrating these technologies, manufacturers can gain a deeper understanding of the process and identify deviations from the desired state early on, allowing for corrective actions to be taken before significant levels of Impurity L are formed. drreddys.comnih.gov This approach is a key component of Quality by Design (QbD), which emphasizes building quality into the product from the outset. drreddys.com
Stability-Indicating Methods for Monitoring Impurity L Levels during Storage
The stability of a drug product is crucial to ensure its safety and efficacy throughout its shelf life. pharmaffiliates.com Stability-indicating analytical methods are essential for monitoring the levels of impurities, including this compound, that may form during storage. researchgate.net These methods must be able to separate the active pharmaceutical ingredient (API) from its degradation products and impurities. researchgate.netveeprho.com
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques used to develop stability-indicating methods for Dutasteride. ukaazpublications.comijrpc.comresearchgate.net These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure they are accurate, precise, specific, and robust. ijrpc.comijcrt.org
Forced degradation studies are conducted to demonstrate the specificity of the method. In these studies, Dutasteride is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to intentionally generate degradation products. researchgate.netinnovareacademics.inorientjchem.org The analytical method must be able to resolve the peaks of these degradation products from the main Dutasteride peak and from the peak of Impurity L. innovareacademics.ininnovareacademics.in
Table 2: Example of a Stability-Indicating HPLC Method for Dutasteride
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | ukaazpublications.comijcrt.orgirjmets.com |
| Mobile Phase | Acetonitrile (B52724):Water:Methanol (B129727) or Buffer:Methanol | ijcrt.orgorientjchem.org |
| Flow Rate | 0.7 - 1.0 mL/min | ijcrt.orgorientjchem.orgukaazpublications.com |
| Detection Wavelength | 246-274 nm | ukaazpublications.comukaazpublications.com |
| Temperature | 20-30°C | ukaazpublications.comijcrt.orgirjmets.com |
The shelf life of the drug product is determined based on the stability data generated using these validated methods, ensuring that the levels of this compound and other impurities remain within the acceptable limits throughout the product's expiry period. nih.gov
Role of Impurity Reference Standards in Quality Control and Method Development
Impurity reference standards play a pivotal role in the quality control and method development for pharmaceutical products. pharmaffiliates.compharmamirror.com A reference standard for this compound is a highly purified and well-characterized sample of the impurity itself. knorspharma.comlabinsights.nl
The primary functions of an impurity reference standard include:
Identification: It is used to confirm the identity of the impurity peak in a chromatogram by comparing its retention time with that of the standard. knorspharma.com
Quantification: A reference standard of known concentration is used to create a calibration curve, which allows for the accurate quantification of the amount of Impurity L present in a sample. pharmiweb.com
Method Validation: It is essential for validating the specificity, linearity, accuracy, and precision of the analytical method used to monitor the impurity. knorspharma.com
Quality Control: Routine quality control testing of raw materials, intermediates, and the final drug substance relies on the reference standard as a benchmark to ensure that the level of Impurity L is below the specified limit. pharmaffiliates.compharmamirror.com
Regulatory authorities require that specified impurities like this compound are controlled, and the availability of a reference standard is crucial for demonstrating this control. google.com These standards can be obtained from commercial suppliers or synthesized and characterized in-house. axios-research.comsynzeal.comsynzeal.com
Regulatory Science and Quality Assurance Frameworks Pertaining to Pharmaceutical Impurities
International Conference on Harmonisation (ICH) Guidelines on Impurities
The International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) has established a series of guidelines that are globally recognized and implemented. These guidelines provide a scientific basis for the control of impurities in new drug substances and products.
The ICH Q3A(R2) guideline provides guidance for the registration or marketing applications of new drug substances produced by chemical synthesis. It establishes a framework for the identification, qualification, and control of impurities in the drug substance. The guideline defines thresholds at which impurities must be reported, identified, and qualified.
Key aspects of ICH Q3A(R2) include:
Classification of Impurities: Impurities are classified as organic impurities, inorganic impurities, and residual solvents.
Reporting Threshold: This is the level above which an impurity must be reported in the registration application. For a maximum daily dose of ≤ 2g/day, the reporting threshold is 0.05%.
Identification Threshold: This is the level above which the structure of an impurity must be determined. For a maximum daily dose of ≤ 2g/day, the identification threshold is 0.10% or 1.0 mg per day intake, whichever is lower.
Qualification Threshold: This is the level above which an impurity's safety must be established. For a maximum daily dose of ≤ 2g/day, the qualification threshold is 0.15% or 1.0 mg per day intake, whichever is lower.
In the context of Dutasteride (B1684494), any impurity, such as Dutasteride Impurity L, would be subject to these thresholds during the development and manufacturing of the active pharmaceutical ingredient (API).
Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI | 0.15% or 1.0 mg TDI |
| > 2 g/day | 0.03% | 0.05% | 0.05% or 2.0 mg TDI |
| TDI: Total Daily Intake (whichever is lower) |
Complementing ICH Q3A(R2), the ICH Q3B(R2) guideline focuses on impurities in new drug products. It addresses impurities that are degradation products of the drug substance or reaction products of the drug substance with an excipient and/or the immediate container closure system.
Key considerations in ICH Q3B(R2) are:
Rationale for Reporting and Control: The guideline requires a rationale for the reporting and control of degradation products.
Thresholds: Similar to ICH Q3A(R2), this guideline sets thresholds for reporting, identification, and qualification of degradation products in the new drug product. For a maximum daily dose of ≤ 1g/day, the identification threshold is 0.2% or 2.0 mg TDI, and the qualification threshold is 0.5% or 5.0 mg TDI, whichever is lower.
Analytical Procedures: The analytical procedures used to detect and quantify impurities must be validated.
For a finished product containing Dutasteride, the presence of this compound as a degradation product would be monitored and controlled according to the principles outlined in ICH Q3B(R2).
Table 2: ICH Q3B(R2) Thresholds for Impurities in New Drug Products
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| < 10 mg | 1.0% or 50 µg TDI | 1.0% or 50 µg TDI | 1.5% or 100 µg TDI |
| 10 mg - 100 mg | 0.5% or 200 µg TDI | 0.5% or 200 µg TDI | 0.75% or 300 µg TDI |
| > 100 mg - 2 g | 0.2% or 3 mg TDI | 0.2% or 3 mg TDI | 0.3% or 3 mg TDI |
| > 2 g | 0.1% | 0.1% | 0.15% |
| TDI: Total Daily Intake (whichever is lower) |
The ICH Q3C(R9) guideline provides recommendations for the control of residual solvents in drug substances, excipients, and drug products. Solvents are classified based on their risk to human health.
Class 1 Solvents: These are solvents to be avoided, known to be human carcinogens or environmentally hazardous.
Class 2 Solvents: These are solvents to be limited in concentration due to their inherent toxicity.
Class 3 Solvents: These are solvents with low toxic potential and are considered less of a risk.
The manufacturing process of Dutasteride would be evaluated for the use of any solvents, and the presence of residual solvents would be controlled within the limits specified in this guideline.
The ICH M7(R2) guideline specifically addresses DNA reactive (mutagenic) impurities, which have the potential to cause cancer. This guideline provides a framework for the assessment and control of these impurities to limit their potential carcinogenic risk.
Key principles of ICH M7(R2) include:
Hazard Assessment: Impurities are assessed for their mutagenic potential using computational (in silico) and/or experimental methods.
Risk Characterization: The risk to patients is characterized based on the acceptable intake of the impurity.
Control Strategies: For mutagenic impurities, a concept of "Threshold of Toxicological Concern" (TTC) is applied, which is a default acceptable intake of 1.5 µ g/day for most pharmaceuticals.
If this compound were suspected or found to be a DNA reactive impurity, it would be subject to the stringent control measures outlined in ICH M7(R2).
ICH Q3C (R9): Impurities: Guideline for Residual Solvents
Pharmacopoeial Requirements for Related Substances and Impurity Limits
Pharmacopoeias, such as the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and Japanese Pharmacopoeia (JP), establish legally enforceable standards for the quality of medicines. These standards include monographs for specific drug substances and products, which detail the tests, procedures, and acceptance criteria for purity and quality.
For Dutasteride, the relevant pharmacopoeial monograph would specify the acceptable limits for known and unknown impurities. These monographs are continuously updated to reflect new findings and analytical methods, ensuring the ongoing quality of the drug.
Concepts of Impurity Thresholds, Reporting Levels, and Qualification
The concepts of impurity thresholds, reporting levels, and qualification are central to the regulatory control of impurities.
Reporting Threshold: This is the level at which an impurity must be reported to regulatory authorities in a registration application. It does not necessarily mean that the impurity needs to be identified or have its safety established.
Identification Threshold: If an impurity is present above this level, its chemical structure must be determined.
Qualification Threshold: For impurities present above this level, their biological safety must be demonstrated. Qualification can be achieved by demonstrating that the impurity is also present in a drug product that has been shown to be safe in clinical trials, or through dedicated toxicological studies.
The application of these concepts ensures that impurities are controlled at levels that are safe for patients, based on a scientific and risk-based approach. The specific thresholds for this compound would be determined by the maximum daily dose of Dutasteride and the applicable regulatory guidelines.
Quality by Design (QbD) Principles in Impurity Control Strategies
The paradigm of Quality by Design (QbD) offers a systematic and science-based approach to pharmaceutical development and manufacturing, moving beyond the traditional model of testing quality into the final product. For impurity control, QbD is a proactive framework that begins with predefined objectives and emphasizes a thorough understanding of both the product and the process. This approach is instrumental in identifying and controlling the sources of variability that can lead to the formation of impurities, such as this compound, ensuring the final drug substance meets the highest standards of quality and safety.
The implementation of QbD for impurity control is underpinned by several key elements as outlined in the International Council for Harmonisation (ICH) guidelines Q8, Q9, and Q10. jddtonline.infonih.gov These elements guide the development of a robust control strategy.
A foundational step in the QbD approach is the establishment of a Quality Target Product Profile (QTPP). The QTPP is a prospective summary of the quality characteristics of a drug product that are essential to ensure its safety and efficacy. nih.govpharmaexcipients.com For a drug substance like dutasteride, the QTPP would include targets for the identification, assay, and, crucially, the control of impurities.
Following the QTPP, Critical Quality Attributes (CQAs) are identified. CQAs are physical, chemical, biological, or microbiological attributes or characteristics that should be within an appropriate limit, range, or distribution to ensure the desired product quality. nih.gov In the context of this compound, its CQA would be its acceptable level in the final drug substance, which is determined based on regulatory guidelines and toxicological data. The target for any unknown impurity is often set according to the ICH identification threshold. pharmaexcipients.com
A critical aspect of QbD is gaining a deep understanding of the product and the manufacturing process. This involves identifying Critical Material Attributes (CMAs) of the starting materials and intermediates, as well as the Critical Process Parameters (CPPs) of the manufacturing process that could impact the formation of impurities. nih.gov For instance, the quality of reagents and the temperature and duration of specific reaction steps in the synthesis of dutasteride could be CPPs that influence the level of this compound.
Risk assessment is a vital tool within the QbD framework, used to identify and rank the parameters that are most likely to have an impact on the CQAs. nih.govresearchgate.net By understanding the potential failure modes of the manufacturing process, a comprehensive control strategy can be designed and implemented. This strategy is not just about end-product testing but encompasses a holistic approach including in-process controls and real-time monitoring to ensure that the process remains in a state of control.
Design of Experiments (DoE) is a powerful statistical tool used in QbD to systematically study the effects of different CMAs and CPPs on the CQAs. nih.gov Through DoE, a "design space" can be established, which is the multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality. Operating within this design space is not considered a change and, therefore, provides regulatory flexibility.
The final element of the QbD approach is the implementation of a robust control strategy that includes specifications for the drug substance, excipients, and the final drug product. nih.gov This control strategy is dynamic and allows for continual improvement throughout the product lifecycle, ensuring that the manufacturing process remains capable of producing a high-quality product with minimal variability and impurity levels.
The application of QbD principles provides a scientifically sound framework for the control of impurities like this compound. By building quality into the product from the outset, the QbD approach not only enhances the safety and efficacy of the final drug product but also improves manufacturing efficiency and regulatory flexibility.
Emerging Research and Future Directions in Dutasteride Impurity L Studies
Development of Novel Analytical Approaches for Complex Impurity Mixtures
The detection and quantification of impurities in complex pharmaceutical matrices present a significant analytical challenge. For impurities like Dutasteride (B1684494) Impurity L, which may be present at very low levels alongside structurally similar compounds, highly sensitive and selective analytical methods are paramount.
Current and Evolving Techniques:
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with various detectors are the cornerstones of impurity analysis in the pharmaceutical industry. For Dutasteride and its impurities, reversed-phase HPLC methods are commonly employed. ukaazpublications.com The development of novel stationary phases and mobile phase compositions continues to enhance the resolution and efficiency of these separations.
Future research is geared towards the implementation of two-dimensional liquid chromatography (2D-LC) for the analysis of particularly complex impurity profiles. This technique offers significantly higher peak capacity compared to conventional one-dimensional LC, enabling the separation of co-eluting peaks that might otherwise remain undetected. Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) such as Orbitrap or Time-of-Flight (TOF) analyzers, is indispensable for the structural elucidation of unknown impurities and the confirmation of known ones like Dutasteride Impurity L.
Table 1: Advanced Analytical Techniques for Impurity Profiling
| Technique | Application in this compound Analysis | Advantages |
| UHPLC-MS/MS | High-sensitivity detection and quantification of trace-level impurities. | Increased speed, resolution, and sensitivity compared to conventional HPLC. Provides structural information. |
| 2D-LC | Resolution of complex mixtures where impurities co-elute with the API or other impurities. | Enhanced peak capacity and separation power. |
| HRMS (Orbitrap, TOF) | Accurate mass measurement for confident identification and structural elucidation of impurities. | High mass accuracy and resolution, enabling differentiation between isobaric compounds. |
| Supercritical Fluid Chromatography (SFC) | An alternative separation technique for chiral and achiral steroid-like compounds. | Faster separations, reduced solvent consumption, and unique selectivity. |
Detailed research findings indicate that the development of stability-indicating assay methods is crucial. researchgate.net These methods are validated to ensure that they can accurately measure the drug substance in the presence of its impurities, including potential degradation products like this compound.
Application of Advanced Computational Chemistry and In Silico Models for Predicting Impurity Pathways
Predicting the formation of impurities through computational modeling is a rapidly advancing field that can significantly de-risk the drug development process. By understanding the potential degradation pathways and the reactivity of the dutasteride molecule, the formation of impurities such as this compound can be anticipated and controlled.
In Silico Approaches:
Forced Degradation Studies Simulation: Computational tools can simulate the conditions of forced degradation (e.g., hydrolysis, oxidation, photolysis) to predict the likely degradation products. This allows for a more targeted approach to analytical method development.
Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to study the electronic structure and reactivity of the dutasteride molecule. This can help identify the most likely sites for chemical modification and impurity formation.
Molecular Dynamics Simulations: These simulations can provide insights into the conformational flexibility of dutasteride and its interaction with potential reactants or catalysts, which can influence impurity formation.
While specific computational studies on the formation of this compound are not widely published, the general application of these models to predict the degradation pathways of complex molecules like dutasteride is an active area of research. oup.com These in silico tools, when used in conjunction with experimental data, can provide a powerful platform for understanding and controlling impurity profiles.
Innovative Strategies for Impurity Synthesis and High-Purity Reference Standard Production
The availability of high-purity reference standards is a prerequisite for the accurate quantification of impurities and for the validation of analytical methods. This compound, with the CAS number 1365545-48-7 and molecular formula C₂₆H₂₆F₆N₂O₂, is available as a reference standard from specialized suppliers. clearsynth.com
Synthesis and Purification Strategies:
The synthesis of specific impurities often requires multi-step and complex organic chemistry. For impurities that are isomers or close structural analogs of the API, their synthesis can be particularly challenging. The synthesis of various dutasteride impurities has been reported in the scientific literature, often involving modifications of the dutasteride synthetic route or starting from key intermediates. iosrjournals.orgingentaconnect.com
Once synthesized, the crude impurity must be purified to a high degree. Common purification techniques include:
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a powerful technique for isolating and purifying small to moderate quantities of a specific compound from a complex mixture.
Flash Chromatography: A rapid and efficient method for the purification of organic compounds. iosrjournals.org
Crystallization: A classic purification technique that can yield highly pure crystalline material if a suitable solvent system is found.
The production of a high-purity reference standard must be accompanied by a comprehensive Certificate of Analysis (CoA) that includes data from various analytical techniques to confirm its identity and purity. This typically includes HPLC or UHPLC purity data, mass spectrometry data, and NMR spectroscopy data.
Global Harmonization of Impurity Control Regulations and Best Practices for Pharmaceutical Impurities
The control of impurities in pharmaceutical products is a critical regulatory requirement worldwide. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines that are widely adopted by regulatory authorities in Europe, Japan, the United States, and other regions. ich.org
Key ICH Guidelines:
ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the identification, qualification, and control of impurities in new drug substances. europa.eu It establishes thresholds for reporting, identification, and qualification of impurities.
ICH Q3B(R2): Impurities in New Drug Products: This guideline focuses on impurities that arise during the formulation and storage of the drug product. europa.eu
ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline provides a framework for the assessment and control of mutagenic impurities, which have a higher safety concern. jpionline.org
The global harmonization of these guidelines ensures that pharmaceutical companies can follow a consistent set of standards for drug development and registration across different markets. freyrsolutions.comwho.int This facilitates the global supply of safe and effective medicines. Best practices for impurity control involve a lifecycle management approach, starting from the early stages of process development to the commercial manufacturing and post-approval changes. This includes a thorough understanding of the manufacturing process, identification of potential sources of impurities, and the implementation of a robust control strategy.
Table 2: ICH Impurity Thresholds (for New Drug Substances)
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Data sourced from ICH Q3A(R2) Guideline. europa.eu
The continuous evolution of regulatory expectations, such as the increasing focus on potentially mutagenic impurities, necessitates ongoing research and development in the field of impurity control.
Q & A
Q. What analytical techniques are recommended for detecting and quantifying Dutasteride Impurity L in drug substances?
this compound can be detected and quantified using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or photodiode array (PDA) detectors, as these methods are standard for impurity profiling . For enhanced sensitivity and specificity, LC-MS/MS is recommended, especially when distinguishing structurally similar isomers or low-abundance impurities . Method validation must include specificity, accuracy, linearity, and solution stability, as per ICH Q2(R2) guidelines .
Q. What regulatory thresholds apply to this compound in pharmaceutical research?
According to international pharmacopoeial standards, individual impurities like this compound should not exceed 0.1% , with total impurities capped at 0.7% . Regulatory agencies (e.g., FDA, ICH) require identification and characterization of impurities exceeding these thresholds, supported by structural elucidation and toxicological risk assessments .
Q. How can researchers differentiate this compound from process-related degradation products?
Use forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to simulate degradation pathways. Comparative chromatographic profiling (e.g., retention time matching) and LC-MS/MS fragmentation patterns are critical for distinguishing Impurity L from degradation byproducts . Spiking experiments with synthesized impurity standards (if available) further confirm identity .
Advanced Research Questions
Q. What strategies are effective for synthesizing and isolating this compound for structural characterization?
Isolation involves preparative HPLC to collect fractions containing the impurity, followed by lyophilization . For synthesis, reaction pathways mimicking Dutasteride’s manufacturing process (e.g., intermediates derived from 3-oxo-4-aza-5α-androstane-17β-carboxylic acid) are explored. Structural confirmation requires NMR (1H, 13C, 2D experiments), HRMS , and FTIR to resolve stereochemical and functional group ambiguities .
Q. How should researchers address discrepancies in impurity quantification across batches?
Discrepancies may arise from variations in synthesis conditions (e.g., pH, temperature) or column efficiency in HPLC. Mitigation steps:
- Robust method optimization : Validate column temperature, mobile phase composition, and gradient elution .
- Batch-to-batch comparison : Use statistical tools (e.g., ANOVA) to analyze impurity profiles across multiple batches .
- Reference standards : Employ certified impurity standards (e.g., Analytica Chemie Inc.’s catalog) for calibration .
Q. What toxicological assessments are required to qualify this compound for clinical use?
Toxicological qualification involves:
- Genotoxicity screening : Ames test or in vitro micronucleus assays to assess mutagenic potential .
- Pharmacology/toxicology (pharm/tox) assessments : Evaluate impurities in nonclinical studies at levels exceeding 0.1% .
- Immunogenicity risk analysis : Critical for impurities with structural similarities to the parent compound .
Documentation must align with FDA and ICH guidelines, including justification of acceptance criteria .
Methodological Challenges and Solutions
Q. How can researchers validate the specificity of analytical methods for this compound?
Specificity is validated by:
Q. What advanced techniques are used for structural elucidation of unknown impurities co-eluting with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
